molecular formula C19H32O3 B12698251 Methyl (E,E)-13-oxo-9,11-octadecadienoate CAS No. 26474-39-5

Methyl (E,E)-13-oxo-9,11-octadecadienoate

Cat. No.: B12698251
CAS No.: 26474-39-5
M. Wt: 308.5 g/mol
InChI Key: HUDBAHZLUKDZOP-ZQHUEGGHSA-N
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Description

Methyl (E,E)-13-oxo-9,11-octadecadienoate is a fatty acid methyl ester (FAME) derived from linoleic acid It is characterized by the presence of two conjugated double bonds and a keto group at the 13th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E,E)-13-oxo-9,11-octadecadienoate typically involves the esterification of linoleic acid. One common method is the reaction of linoleic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods

In industrial settings, the production of fatty acid methyl esters, including this compound, is often achieved through transesterification. This process involves the reaction of triglycerides (fats and oils) with methanol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (E,E)-13-oxo-9,11-octadecadienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydroperoxides or epoxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.

    Substitution: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to selectively reduce the keto group.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl (E,E)-13-oxo-9,11-octadecadienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying oxidation and reduction reactions of fatty acids.

    Biology: The compound is investigated for its role in lipid metabolism and its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting metabolic and inflammatory diseases.

    Industry: It is used in the production of biodiesel, surfactants, and other industrial chemicals due to its favorable properties as a fatty acid methyl ester.

Mechanism of Action

The mechanism of action of Methyl (E,E)-13-oxo-9,11-octadecadienoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites. These metabolites can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: A fatty acid methyl ester derived from linoleic acid without the keto group.

    Methyl oleate: A fatty acid methyl ester derived from oleic acid with a single double bond.

    Methyl stearate: A saturated fatty acid methyl ester derived from stearic acid.

Uniqueness

Methyl (E,E)-13-oxo-9,11-octadecadienoate is unique due to the presence of both conjugated double bonds and a keto group, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other fatty acid methyl esters, making it a valuable compound for research and industrial applications.

Properties

CAS No.

26474-39-5

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl (9E,11E)-13-oxooctadeca-9,11-dienoate

InChI

InChI=1S/C19H32O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+

InChI Key

HUDBAHZLUKDZOP-ZQHUEGGHSA-N

Isomeric SMILES

CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)OC

Origin of Product

United States

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